3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 742118-91-8
Cat. No.: VC11643269
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 742118-91-8 |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 3-(2-morpholin-4-ylethyl)-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H19N3O2S2/c22-17-16-14(12-15(25-16)13-4-2-1-3-5-13)19-18(24)21(17)7-6-20-8-10-23-11-9-20/h1-5,12H,6-11H2,(H,19,24) |
| Standard InChI Key | CSGOTTGBHAYTEC-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S |
| Canonical SMILES | C1COCCN1CCN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S |
Introduction
Molecular Formula and Description
The compound incorporates:
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A thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic structure combining thiophene and pyrimidine rings.
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A morpholin-4-yl ethyl substituent at the 3-position.
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A phenyl group at the 6-position.
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A sulfanyl group at the 2-position.
These structural elements contribute to its potential reactivity and interactions with biological targets.
Synthesis Pathways
The synthesis of this compound can be hypothesized based on known methods for constructing thienopyrimidines and introducing morpholine derivatives:
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Formation of Thienopyrimidine Core:
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Cyclocondensation reactions involving thiophene derivatives and amino-substituted pyrimidines are common methods to prepare thienopyrimidine scaffolds.
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Reagents such as α-halomethylketones or thiourea derivatives may be used.
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Substitution at the 3-Position:
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Introduction of the morpholine group likely involves nucleophilic substitution using a precursor containing a leaving group (e.g., bromide or chloride).
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Phenylation at the 6-Position:
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Phenyl groups are often introduced via Suzuki coupling or direct electrophilic aromatic substitution.
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Sulfanyl Group Addition:
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The sulfanyl (-SH) group can be introduced through thiolation reactions using thiols or disulfides under basic conditions.
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Potential Applications
Compounds with similar structures have been studied for:
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Kinase Inhibition: The thienopyrimidine scaffold is known to interact with ATP-binding sites in kinases.
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Anticancer Activity: Sulfur-containing heterocycles often exhibit cytotoxic effects against tumor cells.
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Antimicrobial Properties: Morpholine derivatives are frequently explored for antibacterial and antifungal activities.
Mechanism of Action
The compound's activity may stem from:
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Hydrogen bonding interactions via the sulfanyl and morpholine groups.
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π–π stacking interactions between the aromatic rings and protein residues.
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Chelation with metal ions in enzyme active sites.
Experimental Data
While specific experimental data for this compound was not available in the provided sources, similar compounds have been characterized using:
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NMR Spectroscopy: To confirm structural details (e.g., chemical shifts for aromatic protons, sulfanyl group signals).
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Mass Spectrometry: To determine molecular weight and fragmentation patterns.
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X-Ray Crystallography: To elucidate three-dimensional conformations.
Example Data from Analogous Compounds
| Technique | Observations |
|---|---|
| NMR (1H, 13C) | Signals corresponding to aromatic protons, aliphatic chains, and morpholine hydrogens |
| IR Spectroscopy | Peaks for C=O stretching (~1700 cm⁻¹), C-S bonds (~700 cm⁻¹), and N-H vibrations |
| Melting Point | Typically high (>200°C), indicating stability |
Challenges
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Limited availability of specific data on this compound necessitates further experimental studies.
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Optimization of synthetic routes to improve yield and purity.
Future Directions
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Screening for biological activity against cancer cell lines or bacterial strains.
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Docking studies to predict binding affinities with key enzymes.
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Derivatization to enhance solubility or selectivity.
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